molecular formula C20H30O7 B1244994 Tetramethylchromanol glucoside CAS No. 1050517-23-1

Tetramethylchromanol glucoside

Cat. No.: B1244994
CAS No.: 1050517-23-1
M. Wt: 382.4 g/mol
InChI Key: GFTUVGXUYWIPMI-BHMOCAHYSA-N
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Description

Tetramethylchromanol glucoside (TMG, C₂₀H₃₀O₇, MW 382.45) is a nonionic surfactant and sugar-derived glucoside with notable antioxidant properties . Structurally, it combines a chromanol ring (a vitamin E derivative) with a glucose moiety, making it water-soluble and effective in emulsification and stabilization applications. TMG is utilized in personal care products as a conditioning agent, antioxidant, and moisturizer. However, it is prone to oxidation, flammable in solid form, and may cause irritation to skin, eyes, and respiratory systems .

Properties

CAS No.

1050517-23-1

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methyl]oxane-3,4,5-triol

InChI

InChI=1S/C20H30O7/c1-9-10(2)19-12(11(3)15(9)22)5-6-20(4,27-19)7-13-16(23)18(25)17(24)14(8-21)26-13/h13-14,16-18,21-25H,5-8H2,1-4H3/t13-,14-,16+,17-,18-,20?/m1/s1

InChI Key

GFTUVGXUYWIPMI-BHMOCAHYSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CC3C(C(C(C(O3)CO)O)O)O)C(=C1O)C)C

Isomeric SMILES

CC1=C(C2=C(CCC(O2)(C)C[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CC3C(C(C(C(O3)CO)O)O)O)C(=C1O)C)C

Other CAS No.

1050517-23-1

Synonyms

2-(alpha-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol
2-(glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol
2-TMG

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Weight Core Structure Key Functional Groups Primary Applications Biological Activities References
TMG 382.45 Chromanol + glucose Methyl groups, glucoside bond Cosmetics, antioxidants Antioxidant, emulsification
Apigenin-7-O-β-glucoside 433.37 Flavone + glucose Hydroxyl, glucoside bond Nutraceuticals, herbal teas Antioxidant, anti-inflammatory
Luteolin-7-O-β-glucoside 449.38 Flavone + glucose Hydroxyl, glucoside bond Functional foods, supplements Antioxidant, anti-diabetic
Polyacetylene glucoside ~500–600 (estimated) Polyacetylene chain + glucose Acetylene, hydroxyl, glucoside Pharmaceuticals Anti-inflammatory, NF-κB inhibition
Ethyl glucoside 208.21 Glucose + ethyl group Ethoxy, hydroxyl Surfactants, biochemical research Mild emulsification
Podophyllotoxin glucoside ~600–700 (estimated) Lignan + glucose Methoxy, glucoside bond Anticancer drug development Cytotoxicity, apoptosis induction

Key Differences in Bioactivity and Stability

  • Antioxidant Capacity: TMG and flavonoid glucosides (e.g., apigenin, luteolin derivatives) exhibit strong antioxidant properties. However, TMG’s chromanol backbone provides a vitamin E-like mechanism, while flavonoid glucosides rely on phenolic hydroxyl groups for radical scavenging .
  • Cytotoxicity: Podophyllotoxin glucosides demonstrate potent anticancer activity (e.g., compound 6b in ), unlike TMG, which is non-cytotoxic and primarily used in cosmetics .
  • Stability: TMG is oxidation-prone and flammable, requiring careful storage. In contrast, ethyl glucoside and flavonoid glucosides are more stable under standard conditions .

Methodological Considerations in Glucoside Analysis

  • Quantification : Compounds like TMG are quantified using HPLC with standards (e.g., GB/T 13173 for TMG). For glucosides lacking commercial standards (e.g., hydroxytyrosol glucoside), similar compounds (e.g., 3-hydroxytyrosol) are used for calibration .
  • Structural Identification : Advanced techniques like ESI-MS and NMR are critical for distinguishing complex glucosides (e.g., malonylated chrysoeriol derivatives in ) from simpler analogs like TMG .

Q & A

Basic: What are the established protocols for synthesizing high-purity TMG?

Answer:
TMG synthesis involves glycosylation reactions to attach the glucoside moiety to the tetramethylchromanol backbone. Key protocols include:

  • Quality Standards : Active ingredient content must exceed ≥95.0% (tested via GB/T 13173 for surfactant purity) .
  • Hazard Control : Heavy metal (Pb) and arsenic content are restricted to <10 ppm and <3 ppm, respectively, using GB/T 30799 and GB/T 30797 methodologies .
  • Synthesis Optimization : Alkyl glucoside synthesis methods (e.g., n-decyl glucoside in ) recommend controlled reaction temperatures and purification via column chromatography to minimize byproducts .

Basic: How is TMG characterized to confirm its chemical structure and purity?

Answer:

  • Structural Confirmation : Use UPLC-MS/MS to identify the molecular ion ([M+H]+ m/z 383.45 for TMG) and fragmentation patterns (e.g., glucose moiety loss at m/z 221) .
  • Purity Assessment : HPLC with UV detection (λ = 280 nm for chromanol absorption) quantifies active content, while ICP-MS ensures compliance with heavy metal limits .
  • Comparative Analysis : Reference spectral libraries (e.g., SDF/MOL files for glucosides in ) validate structural integrity .

Basic: What factors influence the stability of TMG in aqueous formulations?

Answer:

  • Oxidative Degradation : TMG’s phenolic structure is prone to oxidation; stability studies should use inert atmospheres (N2/Ar) and antioxidants like BHT .
  • pH Sensitivity : Degradation accelerates in alkaline conditions (pH >8). Buffered solutions (pH 5–7) are recommended for long-term storage .
  • Light Exposure : UV/Vis spectroscopy tracks photodegradation; opaque containers and low-temperature storage (4°C) mitigate instability .

Advanced: How can researchers resolve contradictions in TMG’s antioxidant efficacy across studies?

Answer:

  • Standardized Assays : Use consistent models (e.g., DPPH radical scavenging vs. ORAC) and report exact concentrations (µM) and incubation times .
  • Matrix Effects : Account for formulation interactions (e.g., surfactants in ) by testing TMG in both isolated and complex systems .
  • Data Transparency : Follow reporting guidelines (e.g., Clinical Chemistry’s SMBG protocols in ) to detail experimental conditions and confounding variables .

Advanced: What in vitro/in vivo models are optimal for studying TMG’s bioactivity?

Answer:

  • In Vitro : Use keratinocyte cultures (HaCaT cells) to assess antioxidant effects via ROS scavenging (measured with fluorescent probes like DCFH-DA) .
  • In Vivo : Rodent models with induced oxidative stress (e.g., UVB exposure) can evaluate TMG’s dermal protection via biomarkers like SOD and MDA levels .
  • Endpoint Selection : Align with clinical research standards (e.g., HbA1c for glucose control in ) to ensure translational relevance .

Advanced: How can reproducibility be ensured in TMG-related experiments?

Answer:

  • Protocol Detailing : Document synthesis steps, storage conditions, and instrument calibration (e.g., spectrophotometer parameters in ) .
  • Replication : Conduct triplicate runs for key assays (e.g., antioxidant activity) and include positive controls (e.g., α-tocopherol for TMG comparisons) .
  • Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and reference structural databases ( ) for cross-study validation .

Advanced: What advanced techniques quantify TMG in biological matrices?

Answer:

  • LC-MS/MS : Quantify TMG in plasma/serum using deuterated internal standards (e.g., d4-TMG) to correct for matrix effects .
  • Isotopic Labeling : Track TMG metabolism via 13C-glucose incorporation, analyzed via NMR or high-resolution MS .
  • Validation : Follow ICH Q2(R1) guidelines for method validation, including linearity (R² >0.99) and recovery rates (85–115%) .

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